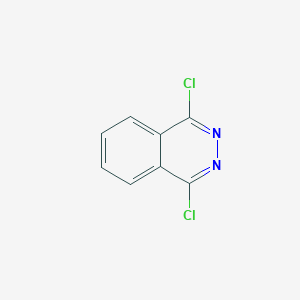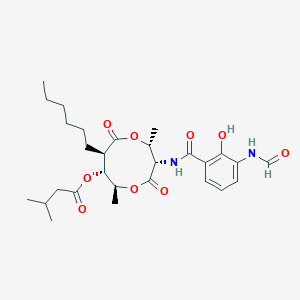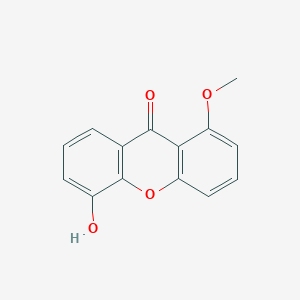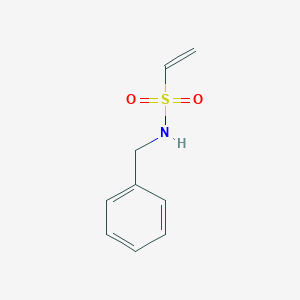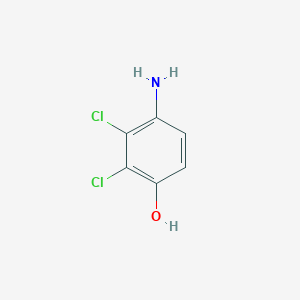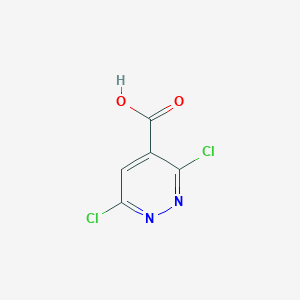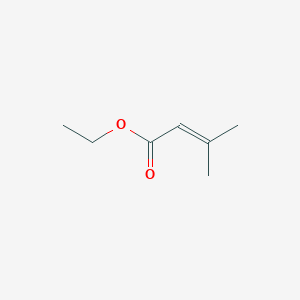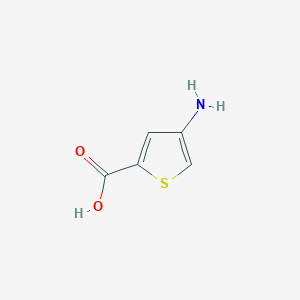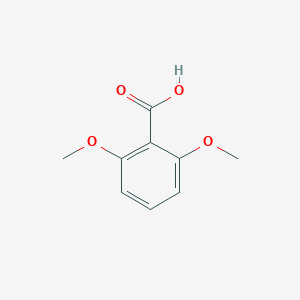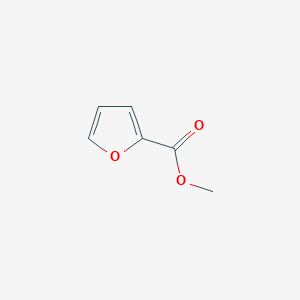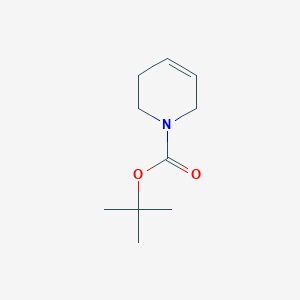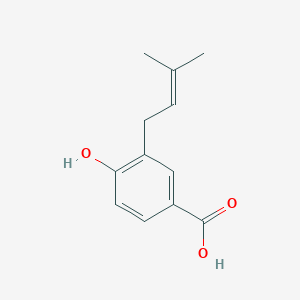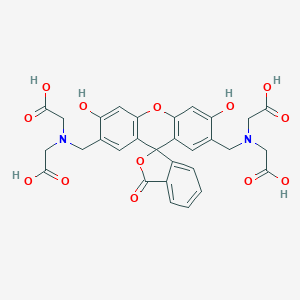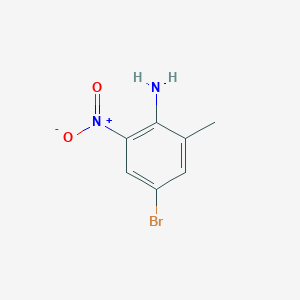
4-Bromo-2-methyl-6-nitroaniline
Vue d'ensemble
Description
4-Bromo-2-methyl-6-nitroaniline is a compound that has been studied for its structural and theoretical properties. It is part of a broader class of nitroaniline compounds, which are known for their diverse chemical behaviors and applications in various fields such as dye manufacturing and material science.
Synthesis Analysis
The synthesis of 4-Bromo-2-methyl-6-nitroaniline derivatives has been explored through various chemical reactions, including the reduction of nitro groups, diazotization, and Sandmeyer reactions. An improved method involves the use of cuprous chloride before sodium nitrite to enhance yield and purity (Xue Xu, 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-methyl-6-nitroaniline salts, has been determined using single-crystal X-ray diffraction. These studies reveal that hydrogen bonding plays a significant role in the molecular arrangement, with the nitro group influencing the weak interactions within the crystal lattice (Volodymyr V. Medviediev & M. Daszkiewicz, 2021).
Chemical Reactions and Properties
4-Bromo-2-methyl-6-nitroaniline participates in various chemical reactions, highlighting its reactivity towards nucleophilic substitution and its potential in synthesizing complex organic compounds. Its chemical properties, such as reactivity with bromide-bromate salts, underscore its utility in organic synthesis (Venkatanarayana Pappula & S. Adimurthy, 2016).
Physical Properties Analysis
The compound's physical properties, such as crystal structure and hydrogen bonding patterns, have been extensively analyzed. Theoretical calculations and spectroscopic analyses, including IR and Raman spectra, provide insights into the molecular interactions and structural stability of its derivatives (A. Lemmerer & D. Billing, 2006).
Chemical Properties Analysis
Studies on 4-Bromo-2-methyl-6-nitroaniline and its derivatives also focus on their chemical properties, such as urease inhibitory activity and potential as nonlinear optical materials. These investigations reveal the compound's multifaceted applications beyond its structural and synthesis-related aspects (Abida Zulfiqar et al., 2020).
Applications De Recherche Scientifique
DNA Conformation Probe : The crystal structure of 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide--5-iodocytidylyl (3'-5')guanosine reveals its potential as a probe for DNA conformation, indicating its application in biochemical research and molecular biology (N. Vyas et al., 1984).
Synthesis of 3-Bromoquinolin-6-ols : 2,2,3-Tribromopropanal is used in the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols, demonstrating the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines, which are important in chemical synthesis (C. Lamberth et al., 2014).
Urease Inhibitor and Antioxidant : The green grinding method successfully synthesized 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, which shows potential as a urease inhibitor with antioxidant capabilities for medicinal and agricultural applications (Abida Zulfiqar et al., 2020).
Azo Disperse Dye Intermediates : A green process for preparing 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium is notable for producing azo disperse dye intermediates without the use of organic solvents (Venkatanarayana Pappula & S. Adimurthy, 2016).
Vibrational Spectra Analysis : The FTIR and FT-Raman spectra of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline indicate a good agreement between experimental and theoretical data, suggesting its applications in spectroscopy and material science (V. Krishnakumar & V. Balachandran, 2005).
Safety And Hazards
4-Bromo-2-methyl-6-nitroaniline may cause respiratory irritation, is harmful if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, and is toxic in contact with skin and if swallowed6. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection6.
Orientations Futures
The future directions of 4-Bromo-2-methyl-6-nitroaniline are not explicitly mentioned in the search results. However, its use in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome3 suggests potential future applications in the field of medicinal chemistry.
Propriétés
IUPAC Name |
4-bromo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335036 | |
| Record name | 4-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6-nitroaniline | |
CAS RN |
77811-44-0 | |
| Record name | 4-Bromo-2-methyl-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77811-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

